Sodium diatrizoate hydrate
Description
Historical Chemical Development of Iodinated Contrast Agents
The history of contrast media is intricately linked with the advancement of radiological imaging itself. jcpres.com The journey began with simple, often toxic substances and progressed to the sophisticated, well-tolerated agents used today. nih.gov
Early Discoveries and Benzene (B151609) Ring Integration
The quest for effective contrast agents began in the early 20th century. In the 1920s, sodium iodide was among the first substances used for radiographic contrast, but its toxicity limited its application. eimj.org A significant breakthrough occurred in 1928 when German researchers synthesized iodinated compounds with pyridine (B92270) rings in an effort to reduce the toxicity of iodine. radiologykey.com The development of water-soluble tri-iodinated compounds derived from triiodobenzoic acid from 1953 onwards marked a radical and pivotal change in the field. jcpres.com The core structure of these agents is a benzene ring substituted with three iodine atoms at the 2, 4, and 6 positions. eimj.org This arrangement is crucial because the iodine atoms are firmly bonded to the stable benzene ring, minimizing the release of toxic free iodide. eimj.org
Evolution of Tri-iodinated Benzene Derivatives
The introduction of the tri-iodinated benzoic acid structure was a major leap forward. In 1952, the first tri-iodinated compound, sodium acetrizoate, was introduced. radiologykey.com This compound was based on a tri-iodo benzoic acid structure and served as the precursor to all modern water-soluble contrast media. radiologykey.com The basic chemical structure of these agents is 2,4,6-triiodobenzoic acid. nih.gov To enhance the properties of these agents, side chains are typically added at the 3 and 5 positions of the benzene ring. eimj.org These modifications, often involving hydroxyl groups, are designed to make the triiodobenzoic acid less toxic and less lipophilic. eimj.org
Chemical Genesis of Sodium Diatrizoate
A significant milestone in the evolution of iodinated contrast agents was the synthesis of sodium diatrizoate. In 1956, it was demonstrated that adding a second acetylamino group to the benzene ring at the C5 position, in addition to the one at the C3 position, further reduced toxicity. mpijournal.orgdergipark.org.tr This compound, sodium diatrizoate, was introduced in the mid-1950s under various trade names and became a standard intravascular contrast agent until the development of lower osmolar agents. mpijournal.org
The synthesis of diatrizoate involves the reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid, which is then iodinated to produce 3,5-diamino-2,4,6-triiodobenzoic acid. The final step is acylation with acetic anhydride. wikipedia.org Another synthetic route involves the iodination of 3,5-diacetamidobenzoic acid. wikipedia.org Sodium diatrizoate is the sodium salt of a benzoic acid with iodo substituents at the 2, 4, and 6 positions and acetamido substituents at the 3 and 5 positions. nih.gov
Table 1: Chemical Properties of Sodium Diatrizoate
| Property | Value |
| Chemical Formula | C11H8I3N2NaO4 |
| Molecular Weight | 635.9 g/mol |
| Appearance | White to off-white powder |
| Solubility in Water | 350 mg/mL |
| Iodine Content | Approximately 59.9% |
Source: chemicalbook.comchemicalbook.com
Transition from Ionic to Non-ionic Chemical Structures
Until the early 1970s, all contrast media were ionic compounds. radiologykey.com These agents, like sodium diatrizoate, are classified as high-osmolality contrast media (HOCM) because they dissociate into charged particles (an anion and a cation) in solution, leading to a high concentration of particles compared to blood. radiologykey.comhowradiologyworks.comdifferencebetween.com This high osmolality was associated with a higher incidence of adverse reactions. beilupharma.com
The drive to improve patient tolerance led to the development of non-ionic contrast media. wisc.edu These agents have a modified chemical structure that prevents them from dissociating into ions in solution. howradiologyworks.comdifferencebetween.com This is achieved by replacing the carboxyl group (-COOH) on the benzene ring with a non-ionizing, hydrophilic group, such as an amide group containing multiple hydroxyl groups. beilupharma.com Consequently, non-ionic agents have a lower osmolality, making them less likely to cause osmotic stress. howradiologyworks.combeilupharma.com The development of non-ionic monomers like iohexol (B1672079) and iopamidol, and later non-ionic dimers like iodixanol, represented a significant advancement in the safety of iodinated contrast media. radiologykey.com
Table 2: Comparison of Ionic and Non-ionic Contrast Media
| Feature | Ionic Contrast Media (e.g., Sodium Diatrizoate) | Non-ionic Contrast Media |
| Ionization in Solution | Dissociates into charged particles (ions) | Does not dissociate |
| Osmolality | High | Low to iso-osmolar |
| Ratio of Iodine Atoms to Particles | 3:2 | 3:1 (monomer) or 6:1 (dimer) |
| Chemical Structure | Contains a carboxyl group (-COOH) | Carboxyl group is replaced by a non-ionizing group |
Source: radiologykey.comhowradiologyworks.comdifferencebetween.combeilupharma.com
Chemical Significance of Diatrizoate within Iodinated Benzoid Structures
Diatrizoate holds a significant place in the chemical lineage of iodinated contrast agents. As an ionic monomer, it represents a crucial step in the evolution from early, more toxic agents to the safer, low-osmolality agents used today. mpijournal.org Its structure, a fully substituted tri-iodinated benzoic acid, provided a stable and effective platform for X-ray attenuation due to the high atomic number of iodine. patsnap.comsajaa.co.za
The chemical structure of diatrizoate, specifically the presence of the two acetamido groups at the C3 and C5 positions of the benzene ring, was a key innovation that significantly reduced the toxicity compared to its predecessors. mpijournal.orgdergipark.org.tr However, as an ionic compound, its dissociation in solution contributes to high osmolality, a property that was later addressed by the development of non-ionic agents. wikipedia.orgsajaa.co.za The transition from ionic agents like diatrizoate to non-ionic agents was a paradigm shift, demonstrating the critical role of chemical structure in determining the biological properties and tolerance of contrast media. beilupharma.combeilupharma.com Despite being largely superseded by non-ionic agents for many applications, the fundamental principles of its chemical design—a stable, tri-iodinated benzene ring—remain at the core of modern iodinated contrast media. slideshare.netwisc.edu
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H10I3N2NaO5 |
|---|---|
Molecular Weight |
653.91 g/mol |
IUPAC Name |
sodium;3,5-diacetamido-2,4,6-triiodobenzoate;hydrate |
InChI |
InChI=1S/C11H9I3N2O4.Na.H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);;1H2/q;+1;/p-1 |
InChI Key |
ZZBYVHJZBJEHFI-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.O.[Na+] |
Origin of Product |
United States |
Synthesis and Derivatization of Sodium Diatrizoate
Established Chemical Synthesis Pathways
The traditional and most established method for synthesizing sodium diatrizoate is a multi-step process that begins with 3,5-dinitrobenzoic acid. This pathway involves sequential reduction, iodination, and acylation reactions to build the final molecular structure.
The synthesis of diatrizoic acid, the precursor to sodium diatrizoate, originates from 3,5-dinitrobenzoic acid. This starting material is first converted to 3,5-diaminobenzoic acid through a reduction reaction. This reduction can be achieved via catalytic hydrogenation, for instance, using a noble metal catalyst like platinum under pressure, or by chemical reduction methods.
The resulting 3,5-diaminobenzoic acid is a crucial intermediate that sets the stage for the introduction of iodine atoms onto the aromatic ring. The stability and purity of this intermediate are vital for the efficiency of the subsequent steps.
Reduction: 3,5-dinitrobenzoic acid is reduced to 3,5-diaminobenzoic acid.
Iodination: The 3,5-diaminobenzoic acid is then tri-iodinated to form 3,5-diamino-2,4,6-triiodobenzoic acid.
Acylation: The amino groups of the iodinated intermediate are acetylated to yield 3,5-diacetamido-2,4,6-triiodobenzoic acid (diatrizoic acid).
Salt Formation: Finally, diatrizoic acid is neutralized with a sodium source, such as sodium hydroxide (B78521), to produce the water-soluble sodium diatrizoate hydrate (B1144303).
| Step | Starting Material | Key Transformation | Product |
|---|---|---|---|
| 1 | 3,5-Dinitrobenzoic Acid | Reduction of nitro groups | 3,5-Diaminobenzoic Acid |
| 2 | 3,5-Diaminobenzoic Acid | Tri-iodination of the aromatic ring | 3,5-Diamino-2,4,6-triiodobenzoic Acid |
| 3 | 3,5-Diamino-2,4,6-triiodobenzoic Acid | Acetylation of amino groups | 3,5-Diacetamido-2,4,6-triiodobenzoic Acid (Diatrizoic Acid) |
| 4 | Diatrizoic Acid | Neutralization with a sodium base | Sodium Diatrizoate Hydrate |
Iodination: The introduction of three iodine atoms onto the benzene (B151609) ring of 3,5-diaminobenzoic acid is a critical step that imparts the radiopaque property to the molecule. This electrophilic aromatic substitution reaction is typically carried out using an iodinating agent such as iodine monochloride (ICl) or an alkali metal dichloroiodate, like sodium dichloroiodate (NaICl₂) or potassium dichloroiodate (KICl₂). The reaction is generally performed in an acidic medium. The conditions for this reaction, including temperature and reaction time, are carefully controlled to ensure complete tri-iodination and to minimize the formation of di-iodinated impurities, which can be challenging to remove.
Acylation: Following iodination, the two amino groups of 3,5-diamino-2,4,6-triiodobenzoic acid are acetylated. This is typically achieved by reacting the intermediate with an acetylating agent, most commonly acetic anhydride. This acylation step enhances the stability and biological compatibility of the compound. The reaction can be catalyzed by a strong acid, such as sulfuric acid or perchloric acid. The completion of this step yields diatrizoic acid.
Alternative Synthetic Approaches and Chemical Modifications
Research into the synthesis of diatrizoic acid has led to the development of alternative methods aimed at improving efficiency and purity. One such approach is solid-phase synthesis, where the reactions are carried out on a polymer support, such as a hydroxymethyl resin. In this method, 3,5-diaminobenzoic acid is first attached to the resin. The subsequent iodination and acylation reactions are then performed on the resin-bound substrate. The final diatrizoic acid is cleaved from the resin. This technique can simplify the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing of the resin.
Chemical modifications of diatrizoic acid have also been explored to enhance its properties for specific applications, such as in drug delivery and advanced imaging. These modifications often involve derivatization of the carboxylic acid group or the acetamido groups. For example, diatrizoic acid has been conjugated to nanoparticles to create targeted contrast agents for computed tomography (CT) imaging. This involves chemically linking the diatrizoic acid molecule to the surface of nanoparticles, which can improve the imaging signal and allow for tissue-specific targeting.
Green Chemistry Principles in Diatrizoate Manufacturing
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of manufacturing processes. In the context of sodium diatrizoate production, this involves developing more sustainable synthetic routes. A key focus has been on the iodination step, which traditionally can use hazardous reagents.
Greener iodination methodologies are being investigated, such as electrochemical iodination. This approach uses electricity to generate the reactive iodine species in situ from a benign iodine source like iodides, avoiding the need for harsh chemical oxidants. Other research has focused on using more environmentally friendly oxidizing agents, such as a urea-hydrogen peroxide adduct, in conjunction with molecular iodine.
Advanced Molecular and Crystal Structure Characterization of Sodium Diatrizoate Hydrate
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in determining the molecular structure of sodium diatrizoate hydrate (B1144303) by probing the interactions of the molecule with electromagnetic radiation. These techniques provide insights into the compound's functional groups, bonding arrangements, and electronic properties.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, identifies the functional groups within a molecule by measuring the vibrations of its bonds. While specific experimental spectra for sodium diatrizoate hydrate are not extensively detailed in readily available literature, the expected characteristic absorption bands can be predicted based on its molecular structure.
The diatrizoate anion contains several key functional groups that would produce distinct signals:
O-H Stretching: A broad absorption band is expected in the 3550-3200 cm⁻¹ region, characteristic of the hydrogen-bonded water molecules (hydrate) and the N-H bonds of the amide groups.
C-H Stretching: Absorptions for the aromatic C-H bonds would appear around 3100-3000 cm⁻¹, while the methyl (CH₃) C-H stretching from the acetyl groups would be found in the 3000-2850 cm⁻¹ range.
C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The amide I band (from the -NHCOCH₃ groups) typically appears as a strong absorption between 1710-1665 cm⁻¹. The carboxylate group (COO⁻) gives a strong asymmetric stretching band around 1650-1550 cm⁻¹.
N-H Bending: The amide II band, which results from N-H bending and C-N stretching, is expected in the 1650-1580 cm⁻¹ region.
C-N Stretching: The stretching vibrations for the C-N bonds of the aromatic amines are typically observed between 1335-1250 cm⁻¹.
C-O Stretching: The carboxylate symmetric stretch, as well as C-O stretches from the acid group, would appear in the 1320-1000 cm⁻¹ region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H & N-H Stretching | Water (Hydrate) & Amide | 3550 - 3200 (Broad) |
| Aromatic C-H Stretching | Benzene (B151609) Ring | 3100 - 3000 |
| Aliphatic C-H Stretching | Methyl (-CH₃) | 3000 - 2850 |
| C=O Stretching (Amide I) | Amide (-CONH) | 1710 - 1665 |
| C=O Asymmetric Stretching | Carboxylate (-COO⁻) | 1650 - 1550 |
| N-H Bending (Amide II) | Amide (-CONH) | 1650 - 1580 |
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For the diatrizoate anion in a solution of D₂O, a distinct singlet signal appears for the six equivalent protons of the two acetamide methyl groups (-N-CO-CH₃) at approximately 2.23-2.27 ppm rsc.org. This signal is well-resolved and can be used for quantitative analysis of diatrizoate salts rsc.org.
¹³C NMR: While specific experimental data for sodium diatrizoate is not widely published, the chemical shifts for the carbon atoms can be predicted based on established ranges for similar chemical environments. The heavily substituted and electron-poor nature of the aromatic ring significantly influences the shifts.
| Carbon Atom | Hybridization | Expected Chemical Shift (ppm) |
|---|---|---|
| -COOH (Carboxyl) | sp² | 170 - 185 |
| -NHCO- (Amide Carbonyl) | sp² | 170 - 185 |
| C-COOH (Aromatic) | sp² | ~150 (deshielded) |
| C-I (Aromatic) | sp² | 90 - 100 (shielded by iodine) |
| C-NH (Aromatic) | sp² | 140 - 150 (deshielded) |
| -COCH₃ (Methyl) | sp³ | 20 - 30 |
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The primary chromophore in sodium diatrizoate is the substituted benzene ring. The diatrizoate molecule exhibits significant ultraviolet absorption, with a maximum absorption peak (λmax) observed at 236 nm researchgate.net.
The molecule shows strong absorption at UVC wavelengths (e.g., 254 nm) but minimal absorption above 300 nm researchgate.net. This absorption characteristic is critical to its photostability. Under irradiation with wavelengths it strongly absorbs (like 254 nm), the diatrizoate molecule is susceptible to photoreaction, primarily through the cleavage of the carbon-iodine (C-I) bond researchgate.net.
Crystallographic Investigations of this compound Polymorphs and Solvates
The solid-state form of a pharmaceutical compound is critical for its stability, solubility, and manufacturing properties. Sodium diatrizoate is known to form a complex landscape of hydrated and solvated crystal structures.
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.
Research has shown that sodium diatrizoate can exist in at least five different hydrated crystal forms, with water content ranging from 0.3 to 8 molar equivalents per formula unit oregonstate.edursc.orgceitec.cz. In addition to these hydrates, various solvates have been identified. All incorporated solvent molecules, including water, coordinate to the sodium cation and help stabilize the crystal structures through hydrogen bonding oregonstate.edursc.orgceitec.cz.
Notable characterized forms include:
A Tetragonal Hydrate (Hy0.5-3.5): This form was found to crystallize in the tetragonal space group I4₁/a rsc.org.
A Methanol (B129727) Trisolvate: Single crystals grown from methanol revealed a monoclinic space group P2₁/c. In this structure, three methanol molecules coordinate to the sodium cation rsc.org.
A Mixed DMSO/Water Monosolvate: Crystallization from a DMSO/water system yields a solvate in the orthorhombic space group Pca2₁ rsc.org.
These studies reveal a high degree of interconvertibility between the different hydrated forms, highlighting the compound's complex interaction with water in the solid state oregonstate.edursc.org.
| Solvate/Hydrate Form | Crystal System | Space Group |
|---|---|---|
| Methanol Trisolvate | Monoclinic | P2₁/c rsc.org |
| Hydrate (Hy0.5-3.5) | Tetragonal | I4₁/a rsc.org |
| DMSO/Water Monosolvate | Orthorhombic | Pca2₁ rsc.org |
While X-ray diffraction is excellent for locating electron-dense atoms, it is less precise for locating hydrogen atoms. Neutron diffraction is a complementary and powerful technique that scatters from atomic nuclei, allowing for the highly accurate determination of hydrogen atom positions. This capability is crucial for unambiguously mapping the complex hydrogen-bonding networks that define the structure and stability of hydrated crystals.
Single-crystal neutron diffraction studies have been successfully performed on both the dihydrate and tetrahydrate forms of diatrizoic acid and its monosodium salt, respectively oregonstate.edu. These analyses provide definitive information on the orientation of the water molecules and the precise geometry of the hydrogen bonds between the water molecules, the diatrizoate anion, and the sodium cation. This level of detail is essential for understanding the forces that govern the formation and stability of the different polymorphs and solvates of sodium diatrizoate.
Solid-State Polymorphism and Amorphisation Dynamics
This compound exhibits a rich polymorphic profile, with at least five distinct hydrated crystal forms identified in research. qub.ac.uk These forms are designated based on their molar equivalents of water, including an octahydrate (Hy8), a tetrahydrate (Hy4), a monohydrate (Hy1), and two non-stoichiometric phases (Hy0.5-3.5 and Hy0.3-1). qub.ac.uk The existence of these multiple forms underscores the compound's ability to adopt various packing arrangements in the solid state, each with unique physical properties.
The transitions between these polymorphic forms are highly sensitive to environmental conditions, particularly relative humidity (RH). For instance, the highly hydrated forms, Hy8 and Hy4, demonstrate a close structural relationship, with a reversible single-crystal-to-single-crystal transition occurring between them. qub.ac.uk
Amorphisation, or the loss of crystalline structure, is a key dynamic in the solid-state behavior of this compound. This process is often triggered by the removal of water molecules from the crystal lattice. Dehydration of certain stoichiometric hydrates can lead to the collapse of the crystal structure, resulting in an amorphous phase. researchgate.net This amorphous form may, under specific conditions, subsequently convert to other crystalline or hydrated phases. researchgate.net
Hydrate Stoichiometry and Interconvertibility
The stoichiometry of sodium diatrizoate hydrates is varied, encompassing both stoichiometric and non-stoichiometric forms. researchgate.net Stoichiometric hydrates contain a fixed, integer or rational number of water molecules per formula unit of the salt. In contrast, non-stoichiometric hydrates can exist over a range of water content without a significant change in the crystal lattice.
The interconversion between these hydrated states is a prominent feature of this compound. researchgate.net The octahydrate (Hy8) appears to be the most stable form at high relative humidity, and other forms tend to convert to Hy8 under such conditions. qub.ac.uk Conversely, dehydration of Hy8 can lead to the formation of Hy4, and further dehydration can produce other less-hydrated or amorphous forms. qub.ac.uk The monohydrate (Hy1) and the non-stoichiometric form Hy0.5-3.5 can be crystallized directly from solution, while Hy4 and Hy0.3-1 are typically obtained through the dehydration of Hy8. qub.ac.uk This high degree of interconvertibility highlights the dynamic nature of the interaction between sodium diatrizoate and water in the solid state.
| Hydrate Form | Molar Equivalents of Water | Character | Formation/Conversion Notes |
|---|---|---|---|
| Hy8 | ~8 | Stoichiometric | Most stable form at high RH; other forms convert to Hy8. qub.ac.uk |
| Hy4 | ~4 | Stoichiometric | Obtained by dehydration of Hy8; transition is reversible. qub.ac.uk |
| Hy1 | ~1 | Stoichiometric | Can be crystallized directly from solution. qub.ac.uk |
| Hy0.5-3.5 | 0.5 to 3.5 | Non-stoichiometric | Can be crystallized directly from solution; converts to Hy8 at RH > 60%. qub.ac.uk |
| Hy0.3-1 | 0.3 to 1 | Non-stoichiometric | Obtained by dehydration of Hy8. qub.ac.uk |
Solvent Inclusion Phenomena in Diatrizoate Crystal Forms
Beyond the inclusion of water, sodium diatrizoate can also incorporate organic solvent molecules into its crystal lattice, forming solvates. This phenomenon further illustrates the compound's propensity for forming host-guest structures in the solid state.
A notable example is a mixed dimethyl sulfoxide (DMSO)/water solvate. researchgate.net The formation of this mixed solvate indicates a strong affinity of the sodium diatrizoate salt for incorporating water, even when crystallized from a predominantly organic solvent system. researchgate.net Additionally, a methanol trisolvate has been identified, where three methanol molecules coordinate to the sodium cation. qub.ac.uk In this particular solvate, one of the amide carbonyl groups also coordinates to the sodium ion, an interaction not observed in the hydrate structures, leading to the formation of one-dimensional coordination polymer chains. qub.ac.uk
Intermolecular Interactions in the Solid State
The stability and structure of the various crystalline forms of this compound are dictated by a network of intermolecular interactions. These non-covalent forces define the packing of ions and water molecules within the crystal lattice.
An extensive and robust hydrogen-bonding network is a defining characteristic of all hydrated crystal forms of sodium diatrizoate. researchgate.net These interactions are crucial for the stabilization of the crystal structures. The water molecules play a central role, acting as bridges between the diatrizoate anions and coordinating with the sodium cations. researchgate.net
The primary hydrogen bond donors are the amide N-H groups of the diatrizoate anion and the O-H groups of the water molecules. The acceptors include the carboxylate and carbonyl oxygen atoms of the anion, as well as the oxygen atoms of adjacent water molecules. researchgate.net In the crystal structure of meglumine (B1676163) diatrizoate, a related salt, each of the amide nitrogen atoms forms a strong N-H···O intermolecular hydrogen bond, one to a carbonyl group and the other to a carboxylate group. osti.gov This intricate network of hydrogen bonds links the cations and anions into a stable three-dimensional framework. researchgate.net
Despite the presence of three iodine atoms on the diatrizoate anion, which are capable of participating in halogen bonding, this type of interaction is notably absent in the hydrated crystal forms. researchgate.net Halogen bonding is a non-covalent interaction involving an electrophilic region on a halogen atom and a nucleophilic site. The absence of this interaction in the hydrated structures is attributed to the formation of a highly stable and extensive hydrogen-bonding network involving the water molecules. researchgate.net This network, particularly the formation of motifs like enclosed water squares, is not structurally compatible with the simultaneous formation of halogen bonds. researchgate.net The energetic favorability of the hydrogen-bonding scheme with water appears to preclude the geometrically demanding arrangement required for effective halogen bonding between diatrizoate anions.
The coordination environment of the sodium cation is a critical element of the crystal structure. In all hydrated and solvated forms, the solvent molecules (water, DMSO, or methanol) are directly coordinated to the Na⁺ ion. qub.ac.ukresearchgate.net This coordination is a primary stabilizing force for the crystal lattice. The carboxylate group of the diatrizoate anion also typically coordinates to the sodium ion. qub.ac.uk
The number of coordinating water molecules and the resulting geometry can vary. In many hydrated sodium salts, the Na⁺ ion is coordinated to five or six water molecules, often in trigonal-bipyramidal or octahedral geometries. A unique coordination motif has been observed in a disodium salt of diatrizoic acid, where a single water molecule is coordinated to three separate sodium cations in a tetragonal channel hydrate structure. peachspapers.com This highlights the diverse and sometimes unusual coordination schemes that can arise in the solid state of this compound. The diatrizoate anion, in turn, interacts with the coordinated water molecules through hydrogen bonds, creating a cohesive and stable crystal lattice.
| Interaction Type | Description | Key Moieties Involved | Significance |
|---|---|---|---|
| Hydrogen Bonding | Extensive and dominant network of interactions. | Donors: Amide N-H, Water O-H. Acceptors: Carboxylate O, Amide C=O, Water O. researchgate.net | Primary stabilizing force for the crystal lattice. researchgate.net |
| Halogen Bonding | Absent in hydrated crystal forms. | Iodine atoms on the anion. | Precluded by the formation of a more stable and extensive hydrogen-bonding network with water. researchgate.net |
| Cation-Anion Coordination | Direct interaction between Na⁺ and the diatrizoate anion. | Na⁺ cation, Carboxylate group (-COO⁻) of the anion. qub.ac.uk | Contributes to the overall stability of the salt structure. |
| Cation-Water Coordination | Direct coordination of water molecules to the Na⁺ ion. | Na⁺ cation, Oxygen atom of water molecules. researchgate.net | Central to the formation and stability of the various hydrates. |
| Anion-Water Interaction | Hydrogen bonding between the anion and surrounding water molecules. | Carboxylate and amide groups of the anion, water molecules. | Integrates the anion into the overall hydrogen-bonding network. |
Crystal Packing Motifs and Lattice Energy Considerations
The solid-state architecture of this compound is characterized by a complex and multifaceted landscape, giving rise to at least five distinct hydrated crystal forms. qub.ac.uknih.gov These forms exhibit a notable degree of interconvertibility and include both stoichiometric and non-stoichiometric hydrates, with water content varying from 0.3 to 8 molar equivalents. qub.ac.ukresearchgate.net The crystal packing is primarily dictated by the coordination of water molecules and carboxylate groups to the sodium cation, alongside an extensive network of hydrogen bonds that stabilize the crystalline structures. nih.gov
A detailed investigation into the various hydrated and solvated forms of sodium diatrizoate reveals significant differences in their crystal packing arrangements, even though the fundamental intermolecular interactions remain broadly similar. researchgate.net For instance, a methanol solvate of sodium diatrizoate has been shown to crystallize in the monoclinic space group P21/c. qub.ac.uk In this particular structure, the sodium cation is coordinated by three solvent molecules. Furthermore, the carboxylate group and one of the amide carbonyls also coordinate to the sodium ion, leading to the formation of one-dimensional coordination polymeric chains. qub.ac.uk Another identified hydrate crystallizes in the tetragonal space group I41/a. qub.ac.uk
A consistent feature across the various hydrated forms is the central role of the sodium cation in organizing the crystal lattice. The incorporated water molecules invariably coordinate to the sodium cation. nih.govresearchgate.net These coordinated water molecules then participate in and are stabilized by a network of hydrogen bonds. nih.gov In the hydrated crystal forms of sodium diatrizoate, an extensive hydrogen-bonding network is a dominant feature. researchgate.net This network is so pervasive that it precludes the formation of halogen bonds, which are otherwise a possibility due to the presence of iodine atoms in the molecule. researchgate.net
The disodium salt of diatrizoic acid presents a unique crystal packing motif, crystallizing as a tetragonal channel hydrate structure. researchgate.netpeachspapers.com A distinctive feature of this structure is the unusual coordination of one of the incorporated water molecules to three separate sodium cations. researchgate.netpeachspapers.com
Coordination Bonds: The interactions between the sodium cations and the oxygen atoms of the carboxylate groups and water molecules are significant.
Hydrogen Bonding: The extensive network of hydrogen bonds involving the water molecules, amide groups, and carboxylate groups provides substantial stabilization to the crystal structure. nih.govresearchgate.net
Van der Waals Forces: Dispersion forces between the large, polarizable diatrizoate molecules also contribute to the cohesive energy of the crystal.
The variability in the number and arrangement of water molecules in the different hydrated forms directly impacts the hydrogen bonding network and the coordination sphere of the sodium ion. These differences in crystal packing motifs, in turn, lead to variations in the lattice energies of the respective hydrates. The high degree of interconvertibility between the hydrated forms suggests that the energy differences between these states may be subtle, allowing for transformations to be induced by changes in humidity or temperature. qub.ac.uk
The following tables summarize some of the crystallographic data reported for different forms of sodium diatrizoate.
| Compound | Crystal System | Space Group | Key Structural Features |
| Sodium Diatrizoate Methanol Solvate | Monoclinic | P21/c | 1D coordination polymeric chains |
| This compound | Tetragonal | I41/a | Disordered water in the structure |
| Diatrizoic Acid Disodium Salt Hydrate | Tetragonal | - | Channel hydrate structure |
| Interaction Type | Presence in Hydrated Forms | Role in Crystal Packing |
| Sodium Cation Coordination | Yes | Central organizing role |
| Hydrogen Bonding | Yes (Extensive) | Stabilization of the crystal lattice |
| Halogen Bonding | No | Precluded by the extensive hydrogen-bonding network |
Computational Chemistry and Theoretical Modeling of Sodium Diatrizoate Hydrate
Quantum Chemical Calculations of Molecular Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in sodium diatrizoate hydrate (B1144303) and the energetic factors governing its geometry. These theoretical methods provide a molecular-level perspective that complements experimental data.
Density Functional Theory (DFT) Optimizations
Density Functional Theory (DFT) has become a primary tool for the geometric optimization of complex molecules like diatrizoate. aip.orgscirp.org This method calculates the electron density of a system to determine its energy and, consequently, its most stable structure. The crystal structure of related compounds, such as meglumine (B1676163) diatrizoate, has been optimized using DFT techniques to refine experimental data obtained from X-ray powder diffraction. researchgate.netcambridge.orgosti.gov
Basis Set Selection and Computational Methodologies
The accuracy of DFT calculations is highly dependent on the chosen basis set and computational functional. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heavy atoms like iodine, the selection of an appropriate basis set is critical.
Researchers have employed various combinations of functionals and basis sets to model diatrizoate. A common approach involves the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. aip.orgscirp.orgdergipark.org.tr For the atoms in diatrizoate, several basis sets have been utilized:
Pople-style basis sets: The 6-31G and 6-31G* basis sets have been used for lighter atoms (C, H, N, O) and in some cases, for the entire molecule. aip.orgscirp.orgcambridge.org
Effective Core Potentials (ECPs): Due to the large number of electrons in iodine and the importance of relativistic effects, ECPs are often used. nih.govacs.org These potentials replace the core electrons with a simplified function, reducing computational cost while maintaining accuracy for valence electron properties. Basis sets like the Stuttgart-Dresden (SDD) and LANL2DZ (Los Alamos National Laboratory 2-double-ζ) are frequently applied to iodine. scirp.orgdergipark.org.trresearchgate.net In one study, the 6-31G* basis set was used for most atoms, while the SDD basis set was specifically applied to the iodine atoms. scirp.org Another investigation used the LANL2DZ level for calculations on diatrizoate. dergipark.org.tr The revised LANL08(d) and the def2-TZVP basis sets are also considered reliable for modeling iodine-containing compounds. researchgate.netresearchgate.net
The choice of methodology often involves a compromise between computational expense and desired accuracy. For instance, calculations have been performed at the B3LYP/lanl2dz level to obtain the optimized molecular structure of diatrizoate. dergipark.org.tr The use of the Polarizable Continuum Model (PCM) can also be incorporated to simulate the effects of a solvent, such as water, on the molecular structure and properties. scirp.org
Electronic Structure and Reactivity Descriptors
Beyond molecular geometry, computational chemistry provides profound insights into the electronic characteristics of sodium diatrizoate hydrate. These characteristics are quantified by various descriptors that help predict the molecule's stability and reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. ossila.com The energies of these orbitals and their distribution across the molecule are key indicators of its electronic behavior.
For diatrizoate, HOMO and LUMO analyses have been conducted using DFT. aip.orgdergipark.org.tr The energy of the HOMO is related to the molecule's ionization potential (its ability to donate an electron), while the LUMO energy is related to its electron affinity (its ability to accept an electron). ossila.comias.ac.in Studies have shown that for the diatrizoate molecule, the distribution of these frontier orbitals is crucial for its electronic transitions. aip.orgresearchgate.net
| Level of Theory | EHOMO (eV) | ELUMO (eV) |
|---|---|---|
| B3LYP/cep-4g | -6.911 | -1.524 |
| B3LYP/cep-31g | -6.925 | -1.633 |
| B3LYP/cep-121g | -6.925 | -1.633 |
| B3LYP/lanl2dz | -6.952 | -1.714 |
Energy Gap Determination and Chemical Stability Correlations
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). ossila.com This gap is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ias.ac.inchemrxiv.org Conversely, a small energy gap suggests that the molecule is more reactive.
The energy gap for diatrizoate has been calculated from the HOMO and LUMO energies determined by DFT. aip.orgdergipark.org.tr These calculations help to quantify the compound's inherent stability. The magnitude of the energy gap can be correlated with the molecule's resistance to chemical change. ncl.res.in
| Level of Theory | Energy Gap (ΔE) (eV) |
|---|---|
| B3LYP/cep-4g | 5.387 |
| B3LYP/cep-31g | 5.292 |
| B3LYP/cep-121g | 5.292 |
| B3LYP/lanl2dz | 5.238 |
Electronegativity, Chemical Hardness, and Softness Calculations
Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and chemical softness (S) can be derived from the HOMO and LUMO energies. scielo.brmdpi.com
Electronegativity (χ) measures an atom's or molecule's ability to attract electrons. chemrxiv.org It is calculated as the negative average of the HOMO and LUMO energies: χ = - (EHOMO + ELUMO) / 2. ias.ac.in
Chemical Hardness (η) is a measure of resistance to change in electron distribution or charge transfer. chemrxiv.org It is half the HOMO-LUMO energy gap: η = (ELUMO - EHOMO) / 2. ias.ac.in Hard molecules have a large energy gap, while soft molecules have a small one.
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. scielo.br
These descriptors have been calculated for diatrizoate using different levels of theory, providing a quantitative basis for understanding its reactivity. dergipark.org.tr
| Level of Theory | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV-1) |
|---|---|---|---|
| B3LYP/cep-4g | 4.217 | 2.693 | 0.371 |
| B3LYP/cep-31g | 4.279 | 2.646 | 0.378 |
| B3LYP/cep-121g | 4.279 | 2.646 | 0.378 |
| B3LYP/lanl2dz | 4.333 | 2.619 | 0.382 |
Chemical Degradation Pathways and Transformation Chemistry of Sodium Diatrizoate Hydrate
Hydrolytic Degradation Mechanisms
The stability of sodium diatrizoate hydrate (B1144303) in aqueous environments is influenced by pH, leading to hydrolytic degradation through mechanisms that primarily involve the cleavage of its amide bonds.
Acid-Catalyzed Deacetylation and Deiodination
Under acidic conditions, sodium diatrizoate undergoes hydrolysis, leading to the cleavage of the two N-acetyl groups. This deacetylation process is a key degradation pathway. The reaction results in the formation of 3,5-diamino-2,4,6-triiodobenzoic acid. While deacetylation is the principal reaction, the potential for acid-catalyzed deiodination, the removal of iodine atoms from the aromatic ring, has been considered. However, detailed mechanistic studies specifically documenting significant deiodination of sodium diatrizoate under typical hydrolytic acidic conditions are not extensively reported in the scientific literature. The high stability of the carbon-iodine bond on the aromatic ring makes this process less favorable compared to the hydrolysis of the amide linkages.
Base-Catalyzed Deacetylation and Deiodination
In alkaline environments, sodium diatrizoate is also susceptible to hydrolysis. Similar to acid-catalyzed degradation, the primary pathway is the saponification of the amide bonds, resulting in the removal of the acetyl groups and the formation of the 3,5-diamino derivative. scirp.org This base-catalyzed deacetylation is a well-documented degradation route. scirp.org The question of whether base-catalyzed conditions also promote deiodination is a subject of interest. While strong bases can facilitate the cleavage of aryl halides, specific data on the deiodination of sodium diatrizoate under hydrolytic basic conditions is limited, suggesting that deacetylation remains the more dominant degradation mechanism.
Kinetic Studies of Degradation Processes (e.g., Pseudo-first order kinetics)
Kinetic studies of the hydrolytic degradation of sodium diatrizoate have demonstrated that the reaction follows pseudo-first-order kinetics. scirp.org This indicates that the rate of degradation is proportional to the concentration of sodium diatrizoate, while the concentration of the other reactant, water, is in large excess and thus considered constant. The rate constant (k) and half-life (t½) of the degradation process are key parameters determined in these studies and are influenced by factors such as temperature and the concentration of the acid or base catalyst. scirp.org For instance, the decomposition of sodium diatrizoate in 0.1 N potassium hydroxide (B78521) at 85°C was found to follow pseudo-first-order kinetics with a calculated half-life of 2 days.
| Condition | Kinetic Model | Half-life (t½) |
| 0.1 N Potassium Hydroxide at 85°C | Pseudo-first-order | 2 days |
This table presents kinetic data for the hydrolytic degradation of sodium diatrizoate under specific conditions.
Identification of Hydrolytic Degradation Products (e.g., 3,5-diaminobenzoic acid)
The primary and most consistently identified hydrolytic degradation product of sodium diatrizoate, under both acidic and alkaline conditions, is the 3,5-diamino derivative. scirp.org This product results from the cleavage of both N-acetyl groups from the parent molecule. The formation of 3,5-diaminobenzoic acid would require both deacetylation and deiodination. While the diamino derivative is confirmed, the complete transformation to 3,5-diaminobenzoic acid under purely hydrolytic conditions is not as clearly established, with deacetylation being the more readily occurring transformation.
Photodegradation Chemistry
Sodium diatrizoate hydrate can be degraded by exposure to ultraviolet (UV) radiation. This photodegradation process involves different mechanisms depending on the wavelength of the incident light.
UV-Induced Photolysis Mechanisms and Wavelength Dependence
The photodegradation of sodium diatrizoate is highly dependent on the wavelength of UV radiation. The molecule exhibits significant absorption of UV light, which can lead to its decomposition.
Under UVC irradiation (e.g., at 254 nm) , sodium diatrizoate can undergo direct photolysis. This process involves the cleavage of the carbon-iodine (C-I) bonds, which are photosensitive. The absorption of UVC energy can lead to the homolytic cleavage of the C-I bond, resulting in the formation of a deiodinated analog of diatrizoate and iodine radicals. This deiodination pathway is a significant transformation under UVC light.
In contrast, UVA irradiation has been shown to have a minimal direct effect on the molecular structure of sodium diatrizoate. However, in the presence of photosensitizers, UVA can indirectly lead to the degradation of the compound through the generation of reactive oxygen species.
The efficiency of photodegradation is quantified by the quantum yield, which is the number of molecules degraded per photon absorbed. The quantum yield for the decay of diatrizoate in deionized water (pH = 7.0) has been determined to be 0.004. nih.gov
| Parameter | Value | Condition |
| Quantum Yield | 0.004 | Deionized water (pH = 7.0) |
This table provides the quantum yield for the photodegradation of diatrizoate under specified conditions.
Phototransformation Product Elucidation
The phototransformation of this compound is significantly influenced by the wavelength of ultraviolet (UV) radiation. Under UVC irradiation (e.g., 254 nm), the primary photochemical reaction is the cleavage of the carbon-iodine (C-I) bond. scirp.orgscirp.org This deiodination pathway leads to the formation of deiodinated analogs as the initial transformation products. scirp.orgscirp.org Conversely, UVA radiation (e.g., 365 nm) does not typically induce direct structural changes in the diatrizoate molecule itself; instead, its role is often to activate other substances in the medium, such as oxidants, to generate reactive species that then degrade the parent compound. scirp.orgscirp.org
Spectroscopic and spectrometric techniques are crucial for the elucidation of these phototransformation products. Studies employing methods like ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) have successfully identified a range of transformation products (TPs). The degradation process can involve not only deiodination but also demethylation, hydroxylation, dehydration, and oxidative cleavage of the aromatic ring. researchgate.net
Research using non-thermal plasma (NTP) and UVA-TiO2 as oxidation techniques has identified several TPs of diatrizoate in ultrapure water. researchgate.net The table below summarizes some of the novel and previously described TPs identified by their mass-to-charge ratio (m/z).
| m/z Value | Status |
|---|---|
| 486A | Previously Described |
| 486B | Novel |
| 504A | Previously Described |
| 504B | Previously Described |
| 550 | Novel |
| 555 | Novel |
| 565 | Novel |
| 578 | Novel |
| 628 | Previously Described |
| 630A | Previously Described |
| 630B | Previously Described |
Data sourced from a study on transformation products of diatrizoate using non-thermal plasma and UVA-TiO2 oxidation techniques. researchgate.net
Role of Advanced Oxidation Processes (AOPs) in Photodegradation
Advanced Oxidation Processes (AOPs) are a class of procedures that utilize the synergistic action of ultraviolet light and chemical oxidants to generate highly reactive and non-selective radical species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻). scirp.orgccspublishing.org.cn These radicals are powerful oxidizing agents capable of degrading recalcitrant organic pollutants like this compound. ccspublishing.org.cnresearchgate.net
The specific degradation pathway in UV-based AOPs is dependent on the UV wavelength. scirp.orgscirp.org
Under UVC Irradiation: The diatrizoate molecule first undergoes direct photolysis, leading to deiodination and the formation of the analog DTZ-I. The generated radicals (e.g., SO₄•⁻) then primarily react with this deiodinated intermediate to continue the degradation process. scirp.orgscirp.org
Under UVA Irradiation: Since UVA does not typically cleave the C-I bond directly, it serves to photolyze the oxidant (e.g., persulfate) to produce radicals. These radicals then attack the parent diatrizoate molecule directly, initiating its degradation. scirp.org
Common AOPs applied for the degradation of diatrizoate include UV/H₂O₂, solar/H₂O₂, Fenton, and photo-Fenton processes. ccspublishing.org.cnresearchgate.netmdpi.com The photo-Fenton process, for example, involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under UV/solar radiation to produce hydroxyl radicals. These AOPs have demonstrated outstanding performance in removing iodinated contrast media from water, primarily through mechanisms like deiodination, decarboxylation, •OH addition, and amide bond cleavage. ccspublishing.org.cn However, it has been observed that the degradation byproducts generated can sometimes be more toxic than the parent diatrizoate compound. researchgate.netmdpi.com
Electrochemical Degradation Pathways
Electrochemical methods offer a promising alternative for the degradation of this compound, with the significant advantage of selectively targeting the carbon-iodine bonds, which are often responsible for the compound's low biodegradability. frontiersin.org
Electrochemical Reduction and Complete Deiodination (e.g., on graphite (B72142) felt electrodes)
Electrochemical reduction is a highly effective and selective process for the complete deiodination of diatrizoate. frontiersin.org This process is often carried out in a flow cell using a three-dimensional graphite felt electrode, which provides a large surface area for the reaction. frontiersin.orgnih.gov Studies have shown that at an applied cathode potential of -1.3 V vs SCE, diatrizoate can be almost completely removed from the solution. frontiersin.orgnih.gov The primary and quantitatively formed product of this reductive deiodination is 3,5-diacetamidobenzoic acid. frontiersin.orgnih.govacs.orgnih.gov The efficiency of this process is highlighted by the high deiodination yields achieved. frontiersin.orgnih.gov The performance can be further enhanced by doping the graphite felt with palladium nanoparticles, which act as a catalyst for the reduction reaction. acs.orgnih.gov
| Parameter | Value | Conditions |
|---|---|---|
| Diatrizoate Removal Yield | ~100% | 2-hour electroreduction at -1.3 V/SCE on graphite felt electrode |
| 3,5-diacetamidobenzoic acid Yield | Quantitative | |
| Deiodination Yield (I⁻) | 97.8 ± 0.01% |
Data sourced from electrochemical reduction experiments of a 100 mg L⁻¹ diatrizoate solution. frontiersin.orgnih.gov
Electrochemical Oxidation of Deiodinated By-products (e.g., on boron-doped diamond electrodes)
Following the complete deiodination of diatrizoate via electrochemical reduction, the primary by-product, 3,5-diacetamidobenzoic acid, can be further treated through electrochemical oxidation. acs.orgnih.gov Boron-doped diamond (BDD) anodes are particularly effective for this purpose due to their high electrochemical stability and ability to generate powerful oxidizing species like hydroxyl radicals. acs.orgnih.govresearchgate.net Research indicates that 3,5-diacetamidobenzoic acid is more readily mineralized than the parent diatrizoate compound. acs.orgnih.gov The degradation yield of these deiodinated by-products increases with the applied potential, reaching 100% at 1.3 V/SCE. frontiersin.orgnih.gov This combined reduction-oxidation approach significantly improves the biodegradability and mineralization of the initial compound, with mineralization yields increasing from 5% for untreated diatrizoate to 60% after the two-step electrochemical process. frontiersin.orgresearchgate.net During oxidation with BDD electrodes, the released iodide is typically oxidized to iodate. researchgate.net
Mechanisms of Carbon-Iodine Bond Cleavage
The cleavage of the carbon-iodine (C-I) bond is the critical step in the degradation of this compound. This process is a form of reductive dehalogenation. wikipedia.org The relative ease of this cleavage is explained by chemical bond energies; the C-I bond has a lower dissociation energy (approx. 234 kJ/mol) compared to C-Br (293 kJ/mol), C-Cl (351 kJ/mol), and C-F (452 kJ/mol) bonds. wikipedia.org This makes the C-I bond the most susceptible to cleavage under reductive conditions.
Recovery of Iodide Ions from Electrochemical Processes
The iodide ions released during the electrochemical deiodination of diatrizoate represent a valuable resource, and their recovery can improve the economic and environmental sustainability of the treatment process. mdpi.comfrontiersin.org One effective method integrates the recovery step into the electrochemical treatment itself. By using a three-compartment reactor, it is possible to couple electrochemical reduction and oxidation with electrodialysis. acs.orgnih.gov In this setup, diatrizoate is reduced in the cathode compartment, and the resulting iodide ions are transported through an anion exchange membrane into a central compartment, where they are concentrated and can be recovered with high efficiency (around 80%). acs.orgnih.gov
Other established methods for recovering iodide from aqueous solutions can also be applied. These include:
Ion Exchange: Using an anion exchanger that selectively absorbs iodide ions. The absorbed iodide can then be eluted by treating the exchanger with a lye solution, such as sodium hydroxide. google.comgoogle.com
Precipitation and Oxidation: After elution and treatment with a cation exchanger to lower the pH, the iodide in the solution can be oxidized using an agent like hydrogen peroxide (H₂O₂) to form elemental iodine (I₂), which then precipitates and can be isolated in crystalline form. google.comgoogle.com
Membrane Separation: Techniques like permeation and chemical desorption (PCD) using a silicone rubber membrane can separate molecular iodine from an aqueous solution into a recovery solution where it is converted back to iodide. researchgate.netscirp.org
Environmental Transformation and Fate Chemistry of Sodium Diatrizoate
Biotransformation and Biodegradation Chemistry in Environmental Matrices
The biotransformation of sodium diatrizoate is highly dependent on the environmental conditions, particularly the presence or absence of oxygen. While it is largely resistant to degradation under aerobic conditions, it can be transformed in anaerobic environments and by specific microorganisms. acs.orgmdpi.com
Anaerobic Transformation Pathways in Soils, Sediments, and Wastewater
Under anaerobic conditions, such as those found in soils, sediments, and anaerobic wastewater treatment zones, sodium diatrizoate undergoes biological transformation. acs.orgacs.org Studies using anaerobic batch experiments with soil and sediment have identified a distinct transformation pathway. acs.org This process is microbially driven and begins after a lag phase, which was observed to be around 80 days in one study. acs.org The transformation involves a series of successive deiodination and deacetylation reactions. acs.orgacs.org
Seven biologically formed transformation products (TPs) have been identified during this anaerobic process. acs.org The final transformation product under these conditions is 3,5-diaminobenzoic acid (DABA), which remains stable in an anaerobic environment. acs.orgacs.org The presence of these specific TPs in groundwater and technical wetlands with anaerobic zones confirms that these laboratory-observed pathways occur in natural systems. acs.org The transformation is significant, with concentrations decreasing by over 95% within 100 days in some lab experiments. acs.org The process is enhanced by the presence of electron donors like sodium acetate. acs.org
A proposed pathway for the anaerobic transformation of diatrizoate involves initial deiodination, followed by deacetylation, although the exact sequence and positions can vary. uq.edu.au
Aerobic Transformation Pathways and Mineralization Potential
In contrast to its fate under anaerobic conditions, sodium diatrizoate is highly persistent in aerobic environments. mdpi.com Studies investigating its biotransformation in aerobic soil found it to be recalcitrant, even over long incubation periods of up to six months. mdpi.com Similarly, its degradation in aerobic-activated sludge has been shown to be poor. researchgate.net
Complete mineralization of sodium diatrizoate to carbon dioxide, water, and inorganic iodide is limited. While the final anaerobic transformation product, 3,5-diaminobenzoic acid (DABA), is stable anaerobically, it can be further transformed when exposed to air. acs.orgacs.org This suggests that a sequential anaerobic-aerobic treatment process could potentially lead to the complete mineralization of the compound. acs.orgacs.org However, under solely aerobic conditions, such as in conventional wastewater treatment, mineralization is negligible. mdpi.comresearchgate.net Research has shown that even after a 21-day biological treatment with activated sludge, the mineralization yield of diatrizoate was only 5%. researchgate.net
Fungal Transformation Mechanisms (e.g., Trametes versicolor-mediated processes)
Certain white-rot fungi have demonstrated the ability to transform sodium diatrizoate. The fungus Trametes versicolor can cometabolically transform diatrizoate and related triiodinated benzoates. science.govtesisenred.net This transformation is attributed to the action of non-specific, extracellular ligninolytic enzymes, such as laccases, and intracellular systems like the cytochrome P450 monooxygenase. uab.catnih.gov
During the transformation by T. versicolor, iodide is released from the aromatic ring, although the deiodination is not always complete. science.gov One study reported an 80% removal of diatrizoate after 14 days of incubation with the fungus. tesisenred.net The process involves the formation of various extracellular metabolites. science.gov The initial steps are believed to be reductive deiodinations, leading to the formation of di- and mono-iodinated derivatives of the parent compound. science.gov The fungus has also been shown to mineralize a small fraction of the compound, liberating trace amounts of ¹⁴CO₂ from radiolabeled diatrizoate. science.gov
Reductive Deiodination as a Primary Biotransformation Step
Reductive deiodination is a critical and often initial step in the transformation of diatrizoate in various environmental and engineered systems. acs.orgacs.org This process involves the removal of iodine atoms from the triiodinated benzene (B151609) ring structure. It is the primary mechanism observed in anaerobic biological transformations in soil and sediment, where microorganisms mediate the sequential removal of iodine. acs.orgacs.org
Fungal transformation by Trametes versicolor also initiates via reductive deiodination, leading to various deiodinated metabolites. science.gov Beyond biological processes, reductive deiodination has been achieved through various chemical and electrochemical methods, highlighting the susceptibility of the carbon-iodine bond to reductive cleavage. acs.orgacs.orgnih.gov This step is crucial because it reduces the molecule's halogenation and can alter its subsequent biodegradability and toxicity. researchgate.netresearchgate.net For instance, complete deiodination of diatrizoate yields 3,5-diacetamidobenzoic acid, a more biodegradable compound. researchgate.net
Characterization of Biologically Formed Transformation Products (e.g., diiodinated and monoiodinated derivatives)
The biotransformation of sodium diatrizoate leads to a series of intermediate compounds. Under anaerobic conditions, the transformation proceeds through successive deiodination and deacetylation, resulting in a cascade of products. acs.orgacs.org
The initial step is the removal of one iodine atom to form a diiodinated derivative (TP 488). acs.org This is followed by the loss of a second iodine atom, creating a monoiodinated product (TP 362). acs.org Further deiodination and deacetylation steps lead to other intermediates until the formation of the stable end-product, 3,5-diaminobenzoic acid (DABA). acs.orgacs.org The transformation pathway determined from batch experiments shows a clear sequence of formation, starting with TP 488, followed by TP 362, and then other deacetylated intermediates before DABA appears. acs.org
In fungal transformation by Trametes versicolor, the main identified metabolites were 3,5-di(acetamido)-2,6-diiodobenzoic acid, 3,5-di(acetamido)-2,4-diiodobenzoic acid, and 3,5-di(acetamido)-2-iodobenzoic acid. science.gov This confirms that stepwise reductive deiodination is the key transformation mechanism. science.gov
Table 1: Key Transformation Products of Diatrizoate in Anaerobic and Fungal Processes
Resistance to Conventional Biological Wastewater Treatment Processes
Sodium diatrizoate is notoriously persistent during conventional biological wastewater treatment. acs.orgacs.org These treatment plants, which primarily rely on aerobic activated sludge processes, are largely ineffective at removing or degrading the compound. mdpi.comresearchgate.netnireas-iwrc.org This high level of resistance is a primary reason for its ubiquitous occurrence in wastewater effluents and the broader aquatic environment. acs.orgacs.org
Studies have shown that binding and adsorption of diatrizoate to aerobic-activated sludge are poor, meaning it is not significantly removed with the sludge. researchgate.netnireas-iwrc.org While some micropollutants can be removed in wastewater treatment, diatrizoate is considered poorly degradable. nih.gov Even in advanced moving bed biofilm reactor (MBBR) systems, which can enhance the removal of some compounds, the degradation of diatrizoate remains a challenge, though removals of up to 73% have been reported under specific experimental conditions. nireas-iwrc.org Its persistence necessitates the investigation of advanced treatment options, such as ozonation or anaerobic processes, to achieve effective removal from the water cycle. acs.orgacs.org
Table 2: Summary of Diatrizoate Fate in Different Biological Systems
Environmental Persistence and Transport Mechanisms
Physico-chemical Factors Influencing Environmental Mobility
The transport and fate of sodium diatrizoate in the environment are governed by a combination of its intrinsic chemical properties and site-specific environmental factors. acs.orgcdc.gov Its high persistence is due to a lack of functional groups that readily hydrolyze and an inability to absorb light at wavelengths greater than 290 nm, making it resistant to direct photolysis by sunlight. nih.gov While it is largely recalcitrant to aerobic biodegradation, some transformation through deiodination and deacetylation has been observed under anaerobic conditions. acs.orgmdpi.com
The key physico-chemical properties influencing its mobility are its high water solubility and low sorption potential. montana.edu As an ionic organic compound, its movement through soil and water is significantly affected by the following factors:
Water Solubility: Sodium diatrizoate is very soluble in water. nih.gov This property facilitates its transport within the aqueous phase, allowing it to move readily with surface water and infiltrate into groundwater systems. montana.edu
Sorption (Koc): The organic carbon partition coefficient (Koc) is a measure of a chemical's tendency to bind to organic matter in soil and sediment. cdc.gov Chemicals with low Koc values, like diatrizoate, have a low affinity for sorption. acs.org This means they remain dissolved in the water rather than binding to soil or sediment particles, leading to high mobility. montana.edu
Soil and Aquifer Characteristics: The physical and chemical properties of the soil and aquifer matrix play a crucial role. cdc.gov Factors such as soil type, porosity, permeability, and organic carbon content influence water flow and, consequently, contaminant transport. cdc.govmontana.edunih.gov In soils with low organic matter, the potential for sorption is further diminished.
Hydrogeology: Site-specific hydrogeological conditions, including groundwater flow direction, infiltration rates, and the interaction between surface water and groundwater, are critical determinants of transport pathways and distribution. cdc.gov
Soil Chemistry (pH and Ion Exchange): As an acid with a low pKa, diatrizoate exists as an anion in the typical pH range of natural waters. nih.gov This anionic nature influences its interaction with soil particles. Ion exchange processes can affect its mobility, and soil pH can alter the surface charge of soil minerals, thereby influencing sorption and transport. cdc.govmdpi.comfrontiersin.org
| Factor | Description | Influence on Mobility | Citation |
|---|---|---|---|
| Water Solubility | High solubility in water. | High mobility; remains in the aqueous phase and is easily transported with water flow. | nih.govmontana.edu |
| Sorption Potential (Koc) | Low organic carbon partition coefficient (Koc), indicating weak binding to soil/sediment organic matter. | High mobility; low retardation during transport through soil and aquifers. | acs.orgcdc.gov |
| Biodegradation | Resistant to aerobic biodegradation; slow transformation under anaerobic conditions. | High persistence, allowing for long-range transport in the environment. | kobv.deacs.orgmdpi.com |
| Hydrolysis & Photolysis | Not expected to undergo environmental hydrolysis or direct photolysis. | Contributes to high persistence in aquatic environments. | nih.gov |
| Soil Type & Chemistry | Factors like organic carbon content, pH, and cation exchange capacity. | Influences sorption and retardation. Low organic carbon and certain pH conditions can enhance mobility. | cdc.govresearchgate.net |
Advanced Analytical Methodologies for Detection and Quantification of Sodium Diatrizoate and Its Transformation Products
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of sodium diatrizoate and its derivatives. The coupling of liquid chromatography with various mass spectrometry detectors provides high selectivity and sensitivity, essential for complex sample analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method for the qualitative and quantitative determination of iodinated contrast media (ICM) like diatrizoate. researchgate.net This technique is particularly powerful for analyzing trace amounts of these polar organic pollutants in water. researchgate.net For environmental water samples, an enrichment step, typically solid-phase extraction (SPE), is often required before analysis. researchgate.net The recovery rates for analytes in tap water using SPE followed by LC-MS/MS can range from 70% to 100%. researchgate.net This methodology has been successfully used to detect and quantify ICMs in various water sources, including sewage treatment plant effluents and lakes, with detection limits in the lower ng/L range for matrix-poor samples. researchgate.net LC-MS/MS is also instrumental in identifying transformation products formed during degradation studies. japsonline.com
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
A specific and widely used application of LC-MS/MS is Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). ESI is a soft ionization technique suitable for the polar and often non-volatile nature of diatrizoate and its TPs. researchgate.net This method offers a powerful tool for the analysis of trace amounts of these compounds in water. researchgate.net
Research has demonstrated that LC-ESI-MS/MS significantly increases selectivity for diatrizoate and its iodinated TPs in environmental samples compared to other methods. acs.org It allows for quantification without interference from other iodinated compounds that may be present. acs.org For enhanced sensitivity with environmental samples, a solid-phase extraction (SPE) step is often employed prior to LC-ESI-MS/MS analysis in multiple reaction monitoring (MRM) mode. acs.orgacs.org This approach has been used to identify seven biologically formed TPs of diatrizoate in anaerobic soil-water systems, resulting from successive deiodinations and deacetylations. acs.org The final TP identified in this pathway was 3,5-diaminobenzoic acid (DABA). acs.org
| Analyte | Method | Limit of Quantification (LOQ) | Matrix | Reference |
| Diatrizoate & Iodinated TPs | Direct Injection LC-ESI-MS/MS | 0.06 µg/L (for TP 278) | Batch Experiment Samples | acs.org |
| Non-iodinated TP 194 | Direct Injection LC-ESI-MS/MS (API 5500) | 0.1 µg/L | Batch Experiment Samples | acs.org |
| 3,5-diamino benzoic acid (DABA) | Direct Injection LC-ESI-MS/MS (API 5500) | 0.5 µg/L | Batch Experiment Samples | acs.org |
| Diatrizoate & Iodinated TPs | LC-ESI-MS/MS with SPE | Down to 0.02 µg/L | Batch Experiment Samples | acs.org |
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) for Iodinated Species
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) provides a robust method for the quantification of element-specific compounds. In the context of diatrizoate, LC-ICP-MS is used for iodine-specific detection. researchgate.net The ICP-MS atomizes and ionizes compounds, allowing for quantification based on the iodine content, irrespective of the molecular structure. researchgate.net This makes it a powerful generic detection method for all iodine-containing species in a sample. researchgate.net
A complementary approach combining LC-ICP-MS for quantification and LC-ESI-MS/MS for peak assignment has been successfully used to study the anaerobic transformation of diatrizoate. acs.orgacs.org This allowed for the quantification of four iodinated TPs and the released inorganic iodine, enabling the closure of the mass balance without needing authentic standards for all TPs. acs.orgacs.org The molar concentrations of the analytes were calculated from the concentrations of the ¹²⁷I isotope determined by LC-ICP-MS. acs.orgacs.org This technique is also valuable for monitoring the degradation of ICMs during water treatment processes like ozonation, by differentiating between the parent compound and inorganic iodine species like iodate. metrohm.comchromatographyonline.comnews-medical.net
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely accessible and reliable technique for the analysis of sodium diatrizoate, especially in pharmaceutical formulations. researchgate.netnih.gov This method can be tailored to separate diatrizoate from its degradation products, making it a valuable stability-indicating assay. researchgate.net
Various reversed-phase HPLC (RP-HPLC) methods have been developed and validated. These methods typically use a C18 column and a mobile phase consisting of a mixture of aqueous buffers and organic solvents like methanol (B129727) or acetonitrile. researchgate.netnih.gov Detection is commonly performed at wavelengths where diatrizoate exhibits strong absorbance, such as 232 nm or 238 nm. researchgate.net Research has shown these methods to be selective, precise, and accurate for determining diatrizoate in the presence of its cytotoxic 3,5-diamino degradate. researchgate.net The kinetics of the degradation process can also be monitored using these HPLC methods. researchgate.net
| Column | Mobile Phase | Detection Wavelength | Application | Reference |
| ZORBAX Eclipse XDB-C18 | Water, Methanol, Acetonitrile (gradient) | 232 nm | Stability-indicating assay | researchgate.net |
| ZORBAX ODS | Acetonitrile, Phosphate buffer pH 3.4 (80:20 v/v) | 254 nm | Kinetic study of degradation | researchgate.net |
| Not Specified | Methanol, Water (25:75 v/v), pH 3 | 238 nm | Stability-indicating assay | researchgate.net |
| Reversed-phase | 0.1 M NaH₂PO₄, 0.2 mM Na₂EDTA, 2.5-5.0% Acetonitrile, pH 3.1 | Not Specified | Analysis in plasma and testes | nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the separation and identification of sodium diatrizoate and its degradation products. cu.edu.egwikipedia.orgvermont.gov It is particularly useful for purity testing and routine analysis in quality control laboratories. cu.edu.egsigmaaldrich.com The technique involves spotting the sample on a plate coated with an adsorbent material (stationary phase), such as silica (B1680970) gel, and developing it in a sealed chamber with a solvent system (mobile phase). wikipedia.org
A validated TLC-densitometric method has been established for the determination of diatrizoate in the presence of its acidic degradation product. cu.edu.eg The separation is achieved on silica gel plates using a mobile phase of chloroform, methanol, and ammonium (B1175870) hydroxide (B78521) (20:10:2 by volume). cu.edu.eg After development, the separated spots are visualized under a UV lamp (254 nm), and quantification is performed by scanning the plate at 238 nm. cu.edu.eg This method was found to be effective over a concentration range of 4–20 µ g/spot with a mean percentage recovery of 99.88 ± 0.89%. cu.edu.eg
Spectrometric Quantification and Identification Methods
Beyond chromatography, direct spectrometric methods provide alternative approaches for the quantification and identification of sodium diatrizoate, particularly in less complex mixtures or when analyzing its degradation.
UV-Visible spectrophotometry is a fundamental technique for quantifying diatrizoate. nih.gov However, its direct application is limited when degradation products with overlapping spectra are present. cu.edu.eg To overcome this, derivative spectrophotometry has been successfully employed. The first derivative (D¹) spectrophotometric method allows for the determination of diatrizoate in the presence of its degradate by measuring the signal at the zero-crossing point of the degradate's spectrum (e.g., at 231.2 nm). cu.edu.eg Another advanced approach is the first derivative of the ratio spectra (DD¹), which also enhances selectivity. cu.edu.eg These methods are sensitive and precise for quantifying diatrizoate in a concentration range of 2–24 µg/mL. cu.edu.egcu.edu.eg Other spectrophotometric techniques, such as the ratio difference, bivariate, and dual wavelength methods, have also been validated for the analysis of diatrizoate in the presence of its degradant. cu.edu.eg
For structural elucidation and specific assay of diatrizoate salts in commercial solutions, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy has been utilized. oup.com This method allows for the simultaneous assay of diatrizoic acid and the meglumine (B1676163) cation by integrating the signals of their respective protons, using an internal standard like sodium acetate. oup.com
Electrochemical Analytical Approaches (e.g., Cyclic Voltammetry)
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the analysis of electroactive compounds like sodium diatrizoate and its derivatives. researchgate.net Among these, cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of analytes and can be applied to the study of diatrizoate and its transformation by-products. gamry.com
The direct electrochemical analysis of diatrizoate can be challenging; however, its degradation products often exhibit distinct electrochemical activity. researchgate.net For instance, the electrochemical reduction of diatrizoate can be performed to deiodinate the parent compound, leading to the formation of by-products that are more amenable to electrochemical oxidation. frontiersin.org Studies have shown that after an initial electroreduction step, cyclic voltammetry analysis of the resulting solution reveals several oxidation peaks corresponding to the newly formed by-products. frontiersin.orgfrontiersin.org This indicates that a coupled electrochemical reduction-oxidation process could be a viable strategy for both degrading diatrizoate and monitoring the process.
The electrochemical reduction of diatrizoate on electrodes like graphite (B72142) felt has been shown to achieve nearly complete deiodination, primarily forming 3,5-diacetamidobenzoic acid. frontiersin.org The subsequent application of cyclic voltammetry can then be used to characterize the electro-oxidizable by-products formed. frontiersin.org This approach not only aids in the detection of transformation products but also provides insights into the degradation pathway. Furthermore, modified electrodes, such as those incorporating beta-cyclodextrin (B164692) and multi-walled carbon nanotubes, have been shown to enhance the electrochemical activity and sensitivity towards related compounds, suggesting potential for developing highly sensitive sensors for diatrizoate's degradation products. researchgate.net
Quantitative Strategies for Transformation Products without Authentic Standards
A significant challenge in studying the environmental fate of sodium diatrizoate is the frequent lack of commercially available authentic reference standards for its many transformation products. This limitation hinders accurate quantification using conventional calibration methods. To overcome this, researchers have developed innovative quantitative strategies.
Mass balance approaches are instrumental in accounting for the initial compound and all major transformation products formed during degradation studies. A particularly effective strategy involves the complementary use of different analytical techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and inductively coupled plasma mass spectrometry (LC-ICP-MS). acs.orgacs.org
LC-ICP-MS is highly valuable for quantifying iodinated compounds because its response is species-unspecific for iodine. acs.org This means it can quantify any iodinated transformation product based on its iodine content, even without a specific standard for that compound. By comparing the total iodine concentration measured by LC-ICP-MS with the concentration of the parent diatrizoate, a mass balance of iodine can be established. acs.org
In a typical workflow, LC-ESI-MS/MS is first used to identify the TPs formed in laboratory batch experiments. acs.org Then, a complementary analysis using LC-ICP-MS allows for the quantification of these identified iodinated TPs. acs.orgacs.org This dual-technique approach has been successfully used to close the mass balance in anaerobic degradation studies of diatrizoate, where it was transformed through successive deiodination and deacetylation steps into a final product, 3,5-diaminobenzoic acid (DABA). acs.orgacs.org This methodology enabled the accurate quantification of four different iodinated TPs for which no authentic standards were available. acs.org
Table 1: Identified Transformation Products (TPs) of Diatrizoate in Anaerobic Batch Experiments and their Quantification Approach
| Transformation Product (TP) | Molecular Weight ( g/mol ) | Quantification Method | Availability of Standard | Reference |
| TP 488 | 488 | LC-ICP-MS & LC-ESI-MS/MS | No | acs.orgacs.org |
| TP 362 | 362 | LC-ICP-MS & LC-ESI-MS/MS | No | acs.orgacs.org |
| TP 278 | 278 | LC-ICP-MS & LC-ESI-MS/MS | No | acs.org |
| TP 236 | 236 | LC-ESI-MS/MS | No | acs.org |
| 3,5-diaminobenzoic acid (DABA) | 152 | LC-ESI-MS/MS | Yes | acs.orgacs.org |
| TP 194 | 194 | LC-ESI-MS/MS | No | acs.org |
The standard addition method is another powerful technique for quantification in complex matrices or when matrix effects are significant, which is often the case with environmental samples. eurl-pesticides.eu This method is particularly useful when authentic standards are unavailable for TPs, as it relies on using a solution where the TPs are present at a known concentration, even if that concentration was determined by other means.
For the analysis of diatrizoate TPs in environmental samples like groundwater, where co-eluting organic compounds can interfere with LC-ICP-MS analysis, a standard addition approach using LC-ESI-MS/MS is preferred for its higher selectivity. acs.orgacs.org In this application, samples from laboratory batch experiments, in which the concentrations of iodinated TPs have been previously determined using the LC-ICP-MS mass balance approach, are used as the "standard" solution. acs.orgacs.org Aliquots of the environmental sample are spiked with increasing amounts of this characterized solution. The concentration of the TP in the original environmental sample is then determined by extrapolating the linear regression of the measured response versus the added concentration back to a zero response. eurl-pesticides.eu This approach successfully enabled the quantification of diatrizoate TPs at low concentrations in environmental samples. acs.org
Application of Analytical Methods in Environmental Monitoring Studies
The analytical methods described above have been crucial in monitoring the occurrence and fate of sodium diatrizoate and its TPs in the environment. Studies have confirmed the presence of diatrizoate in wastewater treatment plant (WWTP) effluents, surface water, and even groundwater, highlighting its persistence. nireas-iwrc.orgresearchgate.net
Advanced analytical techniques, particularly LC-MS/MS, have enabled the detection and quantification of diatrizoate and its TPs at environmentally relevant concentrations, often in the low ng/L to µg/L range. acs.orgresearchgate.net For instance, diatrizoate has been quantified at 1.92 μg/L in raw wastewater and up to 0.19 μg/L in a German drinking water sample. nireas-iwrc.orgresearchgate.net
Environmental monitoring studies using these methods have demonstrated that diatrizoate can be transformed under specific conditions. In anaerobic zones of technical wetlands and in pilot WWTPs designed for anaerobic treatment, the same TPs identified in lab studies (such as TP 488, TP 362, and DABA) have been detected. acs.orgacs.org This confirms that the transformation pathways observed in the laboratory are transferable to real-world environmental systems. acs.org The ability to quantify these TPs, even without standards, has been essential for confirming these degradation pathways in the field. acs.org
The application of these methods in a moving bed biofilm reactor (MBBR) system treating urban wastewater led to the identification of 14 different biotransformation products of diatrizoate, demonstrating the complexity of its degradation. nireas-iwrc.org The development of sensitive analytical methods with low limits of quantification (LOQs) is vital for these monitoring efforts.
Table 2: Limits of Quantification (LOQ) for Diatrizoate and its Transformation Products in Environmental Samples
| Analyte | Analytical Method | LOQ (µg/L) | Matrix | Reference |
| Diatrizoate | LC-ESI-MS/MS | 0.005 | Environmental Samples | acs.org |
| TP 488 | LC-ESI-MS/MS (Std. Addition) | 0.02 | Environmental Samples | acs.org |
| TP 362 | LC-ESI-MS/MS (Std. Addition) | 0.02 | Environmental Samples | acs.org |
| TP 278 | LC-ESI-MS/MS (Std. Addition) | 0.06 | Environmental Samples | acs.org |
| DABA | LC-ESI-MS/MS (Direct Injection) | 0.5 | Batch Experiments | acs.org |
| DABA (with derivatization) | LC-ESI-MS/MS | 0.02 | Batch Experiments | acs.org |
| TP 236 | LC-ESI-MS/MS | 0.03 | Batch Experiments | acs.org |
| TP 194 | LC-ESI-MS/MS | 0.1 | Batch Experiments | acs.org |
Q & A
Q. What are the critical considerations for preparing aqueous solutions of sodium diatrizoate hydrate in experimental settings?
this compound exhibits a solubility of 350 mg/mL in water, but solutions may appear slightly hazy. To ensure reproducibility, dissolve the compound in ultrapure water (18.2 MΩ·cm resistivity) under controlled temperature (20–25°C) with gentle stirring. Filter the solution through a 0.22 µm membrane to remove particulates, especially for imaging applications where clarity is critical. Storage at room temperature is acceptable for short-term use, but long-term stability requires protection from light and moisture .
Q. How is this compound utilized in cell separation protocols?
The compound is used to purify immune cells (e.g., lymphocytes, dendritic cells) via density gradient centrifugation. For example, in Chlamydia trachomatis research, a 60–20% Renografin gradient containing this compound separates elementary bodies (EBs) from host cell debris. Key parameters include:
- Centrifugation force: 21,500 × g
- Gradient composition: 26 g meglumine diatrizoate, 4 g this compound, 0.16 g sodium citrate, and 0.02 g EDTA in 50 mL HBSS (pH 7.4) .
Advanced Research Questions
Q. How does the high osmolality of this compound influence experimental outcomes in in vivo studies?
this compound’s high osmolality (~1500 mOsm/kg) can cause hypovolemia and electrolyte imbalances in animal models, potentially confounding results. In murine studies, pre-hydration with SPG buffer (10 mM sodium phosphate, 220 mM sucrose, 0.5 mM glutamic acid) mitigates dehydration. Post-administration monitoring of urinary output and serum electrolytes (Na⁺, K⁺) is recommended to differentiate compound-induced effects from experimental variables .
Q. What methodological approaches are recommended for analyzing the purity of this compound in pharmaceutical-grade preparations?
High-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) is standard. A validated protocol includes:
Q. How can researchers optimize imaging protocols using this compound as a contrast agent in complex anatomical structures?
For X-ray fluoroscopy of narrow lumens (e.g., bile ducts), a 35% (w/v) solution provides sufficient radiopacity while minimizing viscosity-related flow resistance. Key optimizations include:
- Pre-warming : Maintain solution at 37°C to reduce viscosity.
- Injection rate : 0.5 mL/s for uniform distribution in bifurcated structures (~34° angles). Validation via phantom models (e.g., 3D-printed porcine bile ducts) is advised before in vivo application .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on this compound’s biocompatibility in cell-based assays?
While the compound is widely used in cell purification, some studies report cytotoxicity at concentrations >5 mg/mL due to iodine leaching. To address this:
- Quality control : Verify iodide content (<0.1% via ion chromatography).
- Exposure time : Limit contact to <30 minutes during cell isolation. Contradictions often arise from batch-to-batch variability, emphasizing the need for supplier-specific validation (e.g., Sigma-Aldrich Lot# testing) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
